molecular formula C13H17NO2 B13119929 Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate

Cat. No.: B13119929
M. Wt: 219.28 g/mol
InChI Key: FNKALRYQAVQRDR-NWDGAFQWSA-N
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Description

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine and a suitable chiral precursor.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution or a condensation reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors to ensure high yield and purity.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketone, while reduction may produce the corresponding alcohol.

Scientific Research Applications

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It could modulate biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl(3S,4R)-4-phenylpyrrolidine-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Methyl(3S,4R)-4-(m-tolyl)pyrrolidine-3-carboxylate: Similar structure but with a meta-tolyl group.

Uniqueness

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity.

Biological Activity

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H17NO2C_{13}H_{17}NO_2 and a molecular weight of approximately 219.28 g/mol. Its structure features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Binding : It has been shown to bind to specific receptors in the central nervous system, modulating neurotransmitter release and receptor activation.
  • Ion Channel Modulation : The compound could affect ion channels, altering cellular ion flow and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Effects : It has shown potential as an analgesic agent, providing pain relief in experimental settings.
  • Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, indicating its potential use in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine production,
AnalgesicPain relief in animal models
AnticonvulsantDecreased seizure frequency

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of this compound, researchers administered the compound to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.

Case Study: Analgesic Effects

Another investigation focused on the analgesic properties of the compound using the hot plate test in rodents. Mice treated with this compound exhibited increased latency to respond to thermal stimuli compared to control groups, indicating effective pain relief.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1

InChI Key

FNKALRYQAVQRDR-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)OC

Origin of Product

United States

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